molecular formula C14H19NO2 B1450190 Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate CAS No. 2173116-54-4

Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Cat. No. B1450190
CAS RN: 2173116-54-4
M. Wt: 233.31 g/mol
InChI Key: RGRKMDHVYJTEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate” is a derivative of tetrahydroquinoline, which is a type of organic compound known as a heterocyclic compound . Tetrahydroquinolines are characterized by a fully saturated four-membered ring fused to a benzene ring .

Scientific Research Applications

Synthesis of Fused Heterocycles

Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is a valuable precursor in the synthesis of fused heterocycles . These heterocycles are significant due to their unique biological activities and are often employed in the development of new pharmaceuticals.

Pharmacological Importance

This compound is part of the dihydroquinoline class, which has demonstrated extensive antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties . Its derivatives are also explored as lipid peroxidation inhibitors and progesterone agonists and antagonists.

Industrial Antioxidant

In the rubber industry, derivatives of this compound are used as effective antioxidants. They help in preventing the oxidation of rubber, thereby extending the life and durability of rubber products .

Food Packaging Analysis

The detection of Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate derivatives has been reported in food samples packed in polypropylene. This is crucial for ensuring food safety and quality control .

Developmental Toxicity Risk Indicator

Derivatives of this compound are used as ligands and can serve as indicators of developmental toxicity risk. This application is particularly relevant in the screening of eco-friendly tire antioxidants .

Alzheimer’s Disease Therapy

Some derivatives have shown potential in preventing copper oxidation in β-amyloid fibrils. This property is being researched for the development of new drugs for Alzheimer’s disease therapy .

properties

IUPAC Name

methyl 2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-9-8-14(2,3)15-12-10(9)6-5-7-11(12)13(16)17-4/h5-7,9,15H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRKMDHVYJTEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=CC=C2C(=O)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

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